N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide
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Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring, along with ethoxypropyl and methylglycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the 5-chloro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with N-(3-ethoxypropyl)-N~2~-methylglycinamide under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar phenyl ring structure with a sulfonamide group.
(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride: Contains a similar 5-chloro-2-methoxyphenyl group but with a hydrazine moiety.
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-ethoxypropyl)-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H23ClN2O5S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C15H23ClN2O5S/c1-4-23-9-5-8-17-15(19)11-18(2)24(20,21)14-10-12(16)6-7-13(14)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |
InChI Key |
NZPVPNZOANUOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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